4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate
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Overview
Description
4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is known for its unique structure, which includes a propoxycarbonyl group attached to a phenyl ring and an amino group attached to a methylbenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate typically involves the esterification of 3-amino-4-methylbenzoic acid with 4-(propoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenyl 3-amino-4-methylbenzoate
- 4-(Ethoxycarbonyl)phenyl 3-amino-4-methylbenzoate
- 4-(Butoxycarbonyl)phenyl 3-amino-4-methylbenzoate
Uniqueness
4-(Propoxycarbonyl)phenyl 3-amino-4-methylbenzoate is unique due to its specific propoxycarbonyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
67603-68-3 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(4-propoxycarbonylphenyl) 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-10-22-17(20)13-6-8-15(9-7-13)23-18(21)14-5-4-12(2)16(19)11-14/h4-9,11H,3,10,19H2,1-2H3 |
InChI Key |
FCHWUWAOAMZMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
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